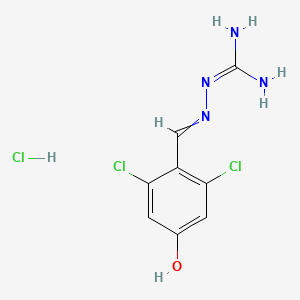

4-Hydroxy Guanabenz Hydrochloride

Description

Properties

CAS No. |

1331636-59-9 |

|---|---|

Molecular Formula |

C8H9Cl3N4O |

Molecular Weight |

283.537 |

IUPAC Name |

2-[(2,6-dichloro-4-hydroxyphenyl)methylideneamino]guanidine;hydrochloride |

InChI |

InChI=1S/C8H8Cl2N4O.ClH/c9-6-1-4(15)2-7(10)5(6)3-13-14-8(11)12;/h1-3,15H,(H4,11,12,14);1H |

InChI Key |

XREZMDARFAAYTK-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)C=NN=C(N)N)Cl)O.Cl |

Synonyms |

2-[(2,6-Dichloro-4-hydroxyphenyl)methylene]hydrazinecarboximidamide Hydrochloride; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Parent Compound: Guanabenz

- Structure : Guanabenz lacks the hydroxyl group at the 4-position present in 4-OH-Guanabenz.

- Mechanism: Full α2-adrenoceptor agonist with additional anti-prion activity (EC₅₀ = 25 µM in yeast models) . Unlike 4-OH-Guanabenz, it inhibits Toll-like receptor 9 (TLR9) signaling independently of eIF2α dephosphorylation, suggesting a broader immunomodulatory role .

Hydroxylated Benzene Derivatives

4-Hydroxybenzoic Acid

- Structure: Simple phenolic acid (C₇H₆O₃) without nitrogenous groups.

- Key Difference: Lacks the hydrazinecarboximidamide moiety critical for α2A-adrenoceptor/TAAR1 interactions .

4-Hydroxybenzaldehyde

- Structure : Aldehyde derivative (C₇H₆O₂) with a hydroxyl group at the 4-position.

Other Hydroxy-Substituted Pharmaceuticals

4-Hydroxy Alverine Hydrochloride

- Structure: Contains a quaternary ammonium group and hydroxy-substituted benzene ring (C₂₀H₂₈ClNO).

4-Hydroxy McPT Hydrochloride

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- 4-OH-Guanabenz vs. Guanabenz: 4-OH-Guanabenz demonstrates superior metabolic benefits, including weight reduction and glucose regulation, likely due to dual α2A-adrenoceptor/TAAR1 activation . Guanabenz’s anti-prion activity (EC₅₀ = 25 µM) is absent in 4-OH-Guanabenz, highlighting structural determinants of efficacy .

- Structural-Activity Relationships: The hydroxyl group in 4-OH-Guanabenz enhances metabolic stability and receptor binding compared to non-hydroxylated analogs . Hydrazinecarboximidamide is critical for TAAR1 binding, as seen in docking studies using AlphaFold2 models .

Q & A

Q. What are the key steps in synthesizing 4-Hydroxy Guanabenz Hydrochloride, and how is purity validated?

The synthesis involves condensation of 2,6-dichloro-4-hydroxybenzaldehyde (1.2 mmol) with aminoguanidine hydrochloride (1.5 mmol) in methanol at -95°C for 3 hours, followed by crystallization. The hydrochloride salt is formed by adding 2M HCl in diethyl ether. Purity is validated using:

- 1H/13C NMR : Key signals include a singlet at 8.35 ppm (imine proton) and aromatic protons at 6.90 ppm.

- UPLC-MS : Gradient elution (95–0% aqueous formic acid/acetonitrile) confirms 100% purity with [M+H]+ at m/z 246.96.

Yield: 95% .

Q. Which analytical techniques are critical for characterizing 4-Hydroxy Guanabenz Hydrochloride?

- NMR Spectroscopy : 500 MHz for 1H and 126 MHz for 13C, using methanol-d4 as the solvent.

- UPLC-MS : C18 column (2.1 × 100 mm, 1.7 µm), flow rate 0.3 mL/min, and UV detection (200–700 nm).

- Mass Spectrometry : ESI+ mode for molecular ion confirmation .

Q. How are preliminary biological targets identified for this compound?

In silico methods include:

- Swiss Target Prediction : To predict binding targets using SMILES structures.

- Molecular Docking : Glide module (Schrödinger) with rigid protein models (e.g., serotonin 5-HT2C receptor PDB:6BQG).

- Ligand Similarity : KNIME workflows compare against ChEMBL ligands using Morgan fingerprints .

Advanced Research Questions

Q. How does 4-Hydroxy Guanabenz exhibit dual activity at α2A-adrenoceptors and TAAR1, and what are the experimental challenges?

The compound acts as a partial agonist at α2A-adrenoceptors (linked to antihypertensive effects) and a TAAR1 agonist (implicated in metabolic regulation). Challenges include:

- Receptor Crosstalk : Differentiating downstream signaling pathways (e.g., cAMP modulation vs. MAPK activation).

- In Vivo Specificity : Overlapping effects in rodent models complicate mechanistic analysis. Radioligand displacement assays (e.g., [3H]-RX821002 for α2A) and BRET-based TAAR1 activation assays are used .

Q. What methodological considerations are critical for pharmacokinetic studies of 4-Hydroxy Guanabenz in rodents?

- Dosing : Intraperitoneal administration (0.4 mg/kg in rats).

- Sampling : Blood/brain collection at 0, 5, 15, 30, 60, 120, and 240 minutes post-dose.

- Analytics : LC/MS/MS for plasma and brain homogenates, with validation via calibration curves (LLOQ: 1 ng/mL).

- Ethics : Compliance with EU Directive 2010/63/EU for anesthesia (ketamine/xylazine) .

Q. How do molecular docking studies inform target prediction for this compound?

- Protein Preparation : Structures are energy-minimized (OPLS4 force field) and protonation states adjusted to pH 7.4.

- Grid Generation : 16 Å box around ligand-binding pockets (e.g., TAAR1’s orthosteric site).

- Scoring : Glide SP/XP scores rank binding poses. For 4-Hydroxy Guanabenz, docking suggests high affinity for TAAR1’s aromatic residue cluster (Tyr294, Phe268) .

Q. What contradictions exist in metabolic pathway data, and how can they be resolved?

While 4-Hydroxy Guanabenz reduces weight and improves glucose tolerance in obese rats, its exact mechanism linking α2A/TAAR1 activation to metabolic effects remains unclear. Discrepancies arise from:

- Tissue-Specific Effects : Central vs. peripheral receptor activation.

- Off-Target Activity : Potential interactions with 5-HT2C receptors.

Resolution Strategies : Conditional knockout models and phosphoproteomics to map signaling nodes .

Q. How do in vitro and in vivo data conflict regarding bioavailability and efficacy?

- In Vitro : High TAAR1 activation (EC50 ~10 nM in transfected cells).

- In Vivo : Lower brain penetration (Cmax: 12 ng/g) due to efflux transporters (e.g., P-gp).

Mitigation : Co-administration with P-gp inhibitors (e.g., elacridar) to enhance CNS exposure .

Q. What computational and experimental approaches optimize 4-Hydroxy Guanabenz’s bioavailability?

- LogP Optimization : Reduce polarity (LogP = 1.2) via prodrug strategies (e.g., esterification).

- Salt Forms : Compare hydrochloride vs. acetate salts for solubility.

- Caco-2 Assays : Assess intestinal permeability and efflux ratios .

Q. How does 4-Hydroxy Guanabenz compare to its parent compound, Guanabenz, in efficacy and safety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.